2-Chloro-4-(triphenylethenyl)phenol
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Overview
Description
2-Chloro-4-(triphenylethenyl)phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a chlorine atom and a triphenylethenyl group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(triphenylethenyl)phenol can be achieved through nucleophilic aromatic substitution reactions. One common method involves the reaction of 2-chlorophenol with triphenylethylene under specific conditions. The reaction typically requires a strong base, such as sodium hydroxide, and is carried out at elevated temperatures to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(triphenylethenyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: Reduction of quinones back to phenols.
Substitution: Electrophilic aromatic substitution reactions, where the chlorine atom can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases are employed for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Regeneration of phenols from quinones.
Substitution: Formation of various substituted phenols depending on the substituent introduced.
Scientific Research Applications
2-Chloro-4-(triphenylethenyl)phenol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(triphenylethenyl)phenol involves its interaction with molecular targets such as enzymes and receptors. The phenol group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The triphenylethenyl group may interact with hydrophobic pockets within proteins, affecting their function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenol: Similar structure but lacks the triphenylethenyl group.
2,4-Dichlorophenol: Contains an additional chlorine atom.
Triphenylethylene: Lacks the phenol group.
Uniqueness
2-Chloro-4-(triphenylethenyl)phenol is unique due to the combination of the phenol and triphenylethenyl groups. This combination imparts distinct chemical properties and potential biological activities that are not observed in the similar compounds listed above .
Properties
CAS No. |
76119-73-8 |
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Molecular Formula |
C26H19ClO |
Molecular Weight |
382.9 g/mol |
IUPAC Name |
2-chloro-4-(1,2,2-triphenylethenyl)phenol |
InChI |
InChI=1S/C26H19ClO/c27-23-18-22(16-17-24(23)28)26(21-14-8-3-9-15-21)25(19-10-4-1-5-11-19)20-12-6-2-7-13-20/h1-18,28H |
InChI Key |
KDTHBQRAYXBTMB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC(=C(C=C3)O)Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
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